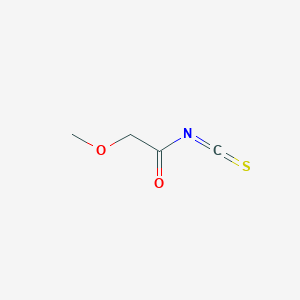
Methoxyacetyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyacetyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. Isothiocyanates are known for their presence in cruciferous vegetables and their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxyacetyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then decomposed using tosyl chloride to yield the isothiocyanate . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often employs scalable and economical methods. A notable process involves the in situ generation of dithiocarbamate salts from amines, followed by desulfurylation using cyanuric acid under aqueous conditions . This method is advantageous due to its simplicity and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methoxyacetyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Isothiocyanates are weak electrophiles and can undergo nucleophilic attack at the carbon atom.
Hydrolysis: Isothiocyanates are susceptible to hydrolysis, leading to the formation of amines and carbonyl sulfide.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Reaction Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Amines: Formed through hydrolysis.
Thioureas: Formed through reactions with primary or secondary amines.
Scientific Research Applications
Methoxyacetyl isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential in cancer chemoprevention and as an antimicrobial agent.
Industry: Utilized in the production of flavors and fragrances due to its characteristic pungent odor.
Mechanism of Action
Methoxyacetyl isothiocyanate exerts its effects through several mechanisms:
Electrophilic Attack: The isothiocyanate group (-N=C=S) acts as an electrophile, reacting with nucleophilic sites in biological molecules.
Enzyme Modulation: It can modulate the activity of biotransformation enzymes involved in the metabolism and elimination of xenobiotics.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Methoxyacetyl isothiocyanate can be compared with other isothiocyanates such as:
Allyl Isothiocyanate: Known for its presence in mustard oil and its strong antimicrobial properties.
Phenethyl Isothiocyanate: Found in watercress and known for its anticancer activities.
Sulforaphane: Derived from broccoli and recognized for its potent anticancer and antioxidant properties.
Uniqueness: this compound stands out due to its specific synthetic routes and its potential applications in both industrial and medical fields. Its unique reactivity and biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
113574-80-4 |
|---|---|
Molecular Formula |
C4H5NO2S |
Molecular Weight |
131.16 g/mol |
IUPAC Name |
2-methoxyacetyl isothiocyanate |
InChI |
InChI=1S/C4H5NO2S/c1-7-2-4(6)5-3-8/h2H2,1H3 |
InChI Key |
SULPRORDFCXMAO-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















